molecular formula C15H12ClNO2 B10832511 Chalcone derivative 4

Chalcone derivative 4

Cat. No.: B10832511
M. Wt: 273.71 g/mol
InChI Key: ADUCKBZUFASKCP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chalcone derivative 4 is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. This compound, like other chalcones, consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chalcone derivatives, including chalcone derivative 4, are typically synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The reaction is usually carried out in polar solvents such as ethanol or methanol at temperatures ranging from 50 to 100°C .

Industrial Production Methods: In industrial settings, the synthesis of chalcone derivatives can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of ultrasonic irradiation and microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Chalcone derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chalcone derivative 4 has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Exhibits significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and infectious diseases.

    Industry: Used in the development of new materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of chalcone derivative 4 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Flavones
  • Isoflavones
  • Dihydrochalcones
  • Aurones
  • Coumarins .

Chalcone derivative 4 stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-methoxypyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H12ClNO2/c1-19-14-7-4-10-17-15(14)13(18)9-8-11-5-2-3-6-12(11)16/h2-10H,1H3/b9-8+

InChI Key

ADUCKBZUFASKCP-CMDGGOBGSA-N

Isomeric SMILES

COC1=C(N=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=C(N=CC=C1)C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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